molecular formula C7H10O7 B1253913 (2S,3S)-2-methylcitric acid

(2S,3S)-2-methylcitric acid

Cat. No.: B1253913
M. Wt: 206.15 g/mol
InChI Key: YNOXCRMFGMSKIJ-NFNCENRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-Methylcitric acid is a central intermediate in the methylcitrate cycle, a key metabolic pathway for the catabolism of propionate in bacteria and fungi . This cycle enables organisms, including pathogens like Pseudomonas aeruginosa , to utilize propionate and acetate as carbon sources during infection, with pathway redundancy through enzymes like isocitrate lyase (AceA) providing a compensatory mechanism for lost PrpB function . In human metabolism, the accumulation of 2-methylcitrate is a significant marker for inborn errors of metabolism, notably propionic acidemia and methylmalonic aciduria . Its research value is underscored by its potent biochemical effects; in vitro studies show it competitively inhibits crucial enzymes including citrate synthase, aconitase, and isocitrate dehydrogenase, with Ki values in the range of 1.5-7.6 mM, and it also acts as an inhibitor of phosphofructokinase and the mitochondrial citrate transporter . This multifaceted inhibition can disrupt the tricarboxylic acid (TCA) cycle and contribute to metabolic disturbances such as ketogenesis and hypoglycemia, making the compound vital for modeling and studying these disease states . As such, this compound serves as an essential analytical standard and research chemical for investigating microbial metabolism , elucidating the biochemical pathology of organic acidemias , and exploring novel antimicrobial strategies . The compound has a molecular formula of C7H10O7 and a molecular weight of 206.15 g/mol . It is a part of propanoate metabolism and broader carbon metabolic pathways .

Properties

Molecular Formula

C7H10O7

Molecular Weight

206.15 g/mol

IUPAC Name

(2S,3S)-2-hydroxybutane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7+/m1/s1

InChI Key

YNOXCRMFGMSKIJ-NFNCENRGSA-N

Isomeric SMILES

C[C@H](C(=O)O)[C@@](CC(=O)O)(C(=O)O)O

Canonical SMILES

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Scientific Research Applications

Biological and Metabolic Significance

Role in Metabolism:
(2S,3S)-2-methylcitric acid is a crucial metabolite found in various organisms, including bacteria and yeast. It is involved in the 2-methylcitric acid cycle, which is essential for the metabolism of propionate in bacteria such as Salmonella enterica and Escherichia coli. This cycle facilitates the conversion of propionate into usable energy forms, highlighting its importance in microbial metabolism .

Clinical Relevance:
The presence of this compound has been linked to several metabolic disorders. For instance, elevated levels of this compound can indicate conditions like propionic acidemia and methylmalonic aciduria. These disorders are characterized by the body's inability to properly metabolize certain fatty acids and amino acids . Research has shown that measuring this compound levels can serve as a biomarker for these metabolic conditions, aiding in diagnosis and management .

Analytical Applications

Detection Methods:
Recent advancements have enabled the simultaneous detection of this compound alongside other metabolites using liquid chromatography coupled with mass spectrometry. This method allows for precise quantification and analysis of metabolic profiles in clinical samples . The ability to separate its stereoisomers enhances the accuracy of metabolic assessments.

Industrial Applications

Biotechnology:
In biotechnology, this compound is utilized as a substrate in various enzymatic reactions. It serves as an intermediate in synthetic pathways for producing valuable compounds. The enzyme 2-methylcitrate synthase catalyzes its formation from oxaloacetate and propanoyl-CoA, showcasing its utility in metabolic engineering .

Food Industry:
There is emerging interest in the application of this compound as a food additive due to its potential as a natural preservative. Its ability to inhibit microbial growth may contribute to extending the shelf life of food products .

Case Studies

StudyFocusFindings
Study on Metabolic Disorders Examined levels of this compound in patients with metabolic disordersElevated levels were found in patients with propionic acidemia; suggested as a diagnostic marker
Microbial Metabolism Research Investigated the role of this compound in Salmonella entericaDemonstrated that it inhibits gluconeogenesis by affecting key enzymes like fructose-1,6-bisphosphatase
Analytical Method Development Developed a method for simultaneous detection of plasma metabolitesAchieved high sensitivity and specificity for this compound among other metabolites

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Citric Acid

  • Structure : Citric acid lacks the methyl group at C2, with the formula C₆H₈O₇.
  • Role : Central to the Krebs cycle, unlike 2-MCA, which is a byproduct of propionate metabolism.

(2R,3S)-2-Methylcitric Acid

  • Stereoisomerism : The (2R,3S) configuration is a diastereomer of (2S,3S)-2-MCA, altering its biochemical interactions.
  • Occurrence : Both isomers coexist in biological samples but are chromatographically separable. Only (2S,3S) is enzymatically produced in bacteria .

2-Methylsuccinic Acid

  • Structure : A dicarboxylic acid (C₅H₈O₄) with a methyl branch but lacking the third carboxyl group.
  • Metabolic Role : Involved in fatty acid oxidation, distinct from 2-MCA’s role in propionate assimilation .

Propionyl-CoA Derivatives

  • Link to 2-MCA : Propionyl-CoA condenses with oxaloacetate via citrate synthase to form 2-MCA. Accumulation due to enzyme deficiencies (e.g., methylmalonyl-CoA mutase) elevates 2-MCA levels in PA and MMA .

Bacterial Production

In Ralstonia eutropha, 2-MCA synthesis is optimized through metabolic engineering. Disruption of acnM (encoding 2-methylisocitric acid dehydratase) redirects flux toward 2-MCA, achieving 53% of maximal growth rate with enhanced yield .

Human Pathology

Defects in propionyl-CoA metabolism lead to 2-MCA accumulation. For example:

  • Propionic Acidemia : Deficiency of propionyl-CoA carboxylase.
  • Methylmalonic Aciduria : Mutations in methylmalonyl-CoA mutase or cobalamin metabolism .

Diagnostic Relevance and Clinical Data

Newborn Screening

2-MCA quantification in dried blood spots improves screening accuracy:

  • Reference Range : 0.04–0.36 µmol/L (healthy infants).
  • Pathological Threshold : >1.0 µmol/L, with 100% sensitivity for PA/MMA detection .

Analytical Methods

  • LC-QTOF/MS : Offers rapid quantification (CV <14% at 88 µM) but requires optimization for peak shape .
  • GC-MS vs. LC-QTOF : Both correlate well, but LC-QTOF is faster and avoids derivatization .

Comparative Data Table

Compound Molecular Formula CAS Number Key Role Associated Disorders
(2S,3S)-2-Methylcitric acid C₇H₁₀O₇ 59464-10MG Propionate metabolism, biomarker PA, MMA, HCSD
Citric Acid C₆H₈O₇ 77-92-9 Krebs cycle intermediate None
2-Methylsuccinic Acid C₅H₈O₄ 498-23-7 Fatty acid oxidation Rare metabolic defects
(2R,3S)-2-Methylcitric acid C₇H₁₀O₇ LMFA01050442 Diastereomer Not diagnostically significant

Preparation Methods

Reformatsky Reaction for Racemic Synthesis

The Reformatsky reaction has been historically employed to synthesize racemic 2-methylcitric acid, yielding a mixture of homochiral [(2S,3S) and (2R,3R)] and heterochiral [(2S,3R) and (2R,3S)] diastereomers.

Procedure:

  • Reaction Setup :

    • Condensation of ethyl bromoacetate with a β-keto ester (e.g., methyl acetoacetate) in the presence of zinc.

    • Chelation-controlled enolate formation favors homochiral products via the Cram cyclic transition state12.

  • Key Steps :

    • Hydrolysis of the ester intermediate.

    • Decarboxylation under acidic conditions to yield 2-methylcitric acid.

Outcomes:

  • Yield : 60–70% (racemic mixture)2.

  • Stereoselectivity : 9:1 ratio of homochiral to heterochiral diastereomers2.

  • Limitations : Requires chiral resolution for enantiopure (2S,3S) isolation.

Analytical Data:

  • ¹H NMR : Homochiral C2-methyl signal at δ 1.07 ppm (doublet); heterochiral at δ 0.97 ppm2.

  • HPLC : Retention times of 8.2 min (homochiral) and 9.5 min (heterochiral)2.

Asymmetric Shi Epoxidation for Stereoselective Synthesis

The Shi asymmetric epoxidation method enables enantioselective synthesis of (2S,3S)-2-methylcitric acid via a chiral dioxirane intermediate34.

Procedure:

  • Substrate Preparation :

    • Trimethyl E-aconitate (40) is synthesized from mesaconic acid via esterification3.

  • Epoxidation :

    • Shi catalyst (derived from D-fructose) oxidizes the alkene in trimethyl E-aconitate to form a cis-epoxide with >90% enantiomeric excess (ee)3.

    • Conditions : Oxone® (KHSO₅), NaHCO₃, CH₃CN/H₂O, 0°C3.

  • Lactone Formation and Hydrolysis :

    • Epoxide ring-opening with NaOH yields a lactone intermediate.

    • Acidic hydrolysis produces this compound3.

Outcomes:

  • Yield : 45–55% over five steps3.

  • Stereoselectivity : >90% ee for (2S,3S) configuration3.

Analytical Validation:

  • ¹³C NMR : C2 and C3 carbons at δ 72.5 and 74.1 ppm, respectively3.

  • Chiral HPLC : Single peak at 12.8 min (Chiralpak AD-H column)3.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityKey AdvantageLimitation
Reformatsky Reaction60–709:1 (homochiral)Scalable for racemic mixturesRequires chiral resolution
Shi Epoxidation45–55>90% eeEnantioselectiveMulti-step, moderate yield

Q & A

Basic Research Questions

Q. How can researchers synthesize (2S,3S)-2-methylcitric acid with high stereochemical purity?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts or enzymatic methods is recommended to ensure stereochemical fidelity. For example, Evans auxiliaries or Sharpless epoxidation (adapted for citric acid derivatives) can control stereocenters. Evidence from asymmetric synthesis of similar diamino acids demonstrates the use of chiral ligands (e.g., oxazaborolidines) to achieve enantiomeric excess >98% . Post-synthesis, chiral HPLC or capillary electrophoresis should validate stereopurity.

Q. What spectroscopic techniques are recommended for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR can identify functional groups and coupling constants (e.g., vicinal coupling J2,3J_{2,3} to confirm syn or anti configurations).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) elucidates fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.
  • Circular Dichroism (CD) : Correlates Cotton effects with stereoisomerism. These methods align with guidelines for compound characterization in medicinal chemistry research .

Q. What experimental controls are essential when studying the enzymatic activity of this compound in metabolic pathways?

  • Methodological Answer : Include:

  • Negative Controls : Substrate-free assays to rule out non-specific interactions.
  • Positive Controls : Known inhibitors (e.g., fluorocitrate for aconitase studies).
  • Isotopic Internal Standards : Use 13C^{13}C-labeled analogs to correct for matrix effects in LC-MS workflows .
  • Concentration Gradients : Test activity across physiological (μM–mM) ranges to identify saturation kinetics.

Advanced Research Questions

Q. What are the key challenges in quantifying this compound in biological samples using LC-QTOF/MS, and how can they be mitigated?

  • Methodological Answer : Challenges include:

  • Poor Chromatographic Peak Shape : Caused by polar functional groups; mitigate with ion-pairing agents (e.g., tributylamine) or HILIC columns.
  • Matrix Effects : Use isotopic internal standards (e.g., d3d_3-2-methylcitric acid) to normalize ion suppression.
  • Low Abundance : Pre-concentrate samples via solid-phase extraction (SPE) with mixed-mode sorbents.
  • Validation : Ensure linearity (R2>0.98R^2 > 0.98) and recovery (85–115%) per FDA guidelines. These steps are critical for clinical metabolomics studies .

Q. How does the stereochemical configuration of this compound influence its metabolic interactions compared to other stereoisomers?

  • Methodological Answer : Stereochemistry dictates substrate-enzyme binding. For example:

  • Aconitase Inhibition : The (2S,3S) configuration may block citrate isomerization due to spatial clash with Fe-S clusters, unlike (2R,3R) isomers.
  • Transporters : Stereospecific uptake via SLC13 transporters affects cellular accumulation.
  • Validation : Compare IC50_{50} values of stereoisomers in enzyme assays and use molecular docking to model binding poses. Studies on tartaric acid derivatives highlight similar stereochemical dependencies .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Address discrepancies by:

  • Purity Verification : Confirm compound purity (>95% via HPLC) and exclude contaminants (e.g., cis-isomers) .
  • Standardized Assays : Use harmonized protocols (e.g., fixed pH, temperature) to reduce variability.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies.
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways. This approach is endorsed in analytical chemistry reproducibility guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-methylcitric acid
Reactant of Route 2
(2S,3S)-2-methylcitric acid

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